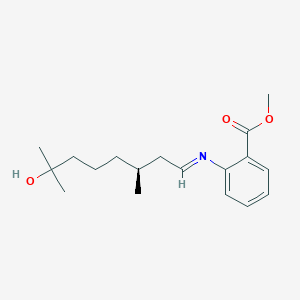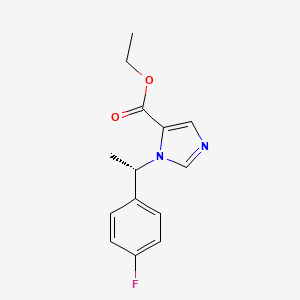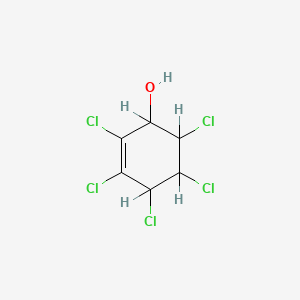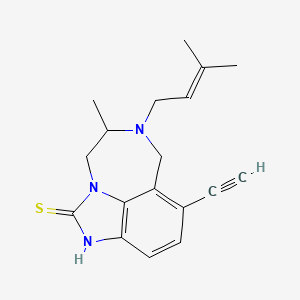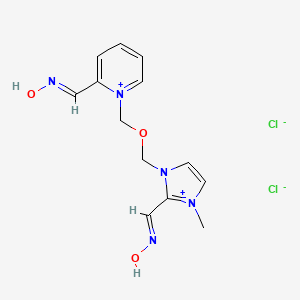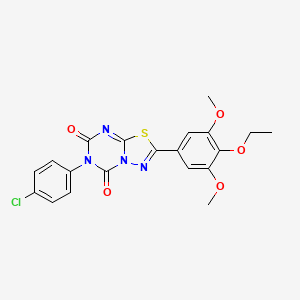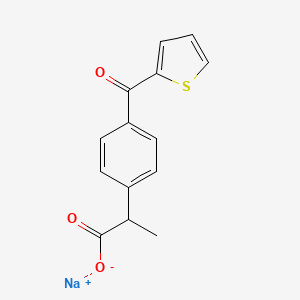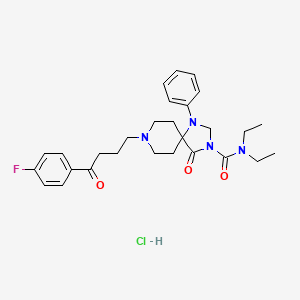
1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-(3-(p-fluorobenzoyl)propyl)-4-oxo-1-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-(3-(p-fluorobenzoyl)propyl)-4-oxo-1-phenyl-, hydrochloride is a complex organic compound It belongs to the class of spiro compounds, which are characterized by a unique spiro linkage involving a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-(3-(p-fluorobenzoyl)propyl)-4-oxo-1-phenyl-, hydrochloride typically involves multiple steps:
Formation of the spiro linkage: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the carboxamide group: This step may involve the reaction of an amine with a carboxylic acid derivative.
Functionalization with the p-fluorobenzoyl group: This can be done through a Friedel-Crafts acylation reaction.
Final hydrochloride formation: The compound is typically converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or phenyl groups.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a nitro compound, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential biological activity. It could serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its spiro structure might impart specific mechanical or chemical characteristics.
Mecanismo De Acción
The mechanism of action of 1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-(3-(p-fluorobenzoyl)propyl)-4-oxo-1-phenyl-, hydrochloride would depend on its specific interactions with molecular targets. It might interact with enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
1,3,8-Triazaspiro(4,5)decane derivatives: These compounds share the spiro linkage and may have similar chemical properties.
Carboxamide compounds: These compounds contain the carboxamide functional group and may exhibit similar reactivity.
Fluorobenzoyl derivatives: These compounds contain the fluorobenzoyl group and may have similar biological activity.
Uniqueness
The uniqueness of 1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-(3-(p-fluorobenzoyl)propyl)-4-oxo-1-phenyl-, hydrochloride lies in its combination of functional groups and spiro structure. This combination may confer unique chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
102395-19-7 |
|---|---|
Fórmula molecular |
C28H36ClFN4O3 |
Peso molecular |
531.1 g/mol |
Nombre IUPAC |
N,N-diethyl-8-[4-(4-fluorophenyl)-4-oxobutyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C28H35FN4O3.ClH/c1-3-31(4-2)27(36)32-21-33(24-9-6-5-7-10-24)28(26(32)35)16-19-30(20-17-28)18-8-11-25(34)22-12-14-23(29)15-13-22;/h5-7,9-10,12-15H,3-4,8,11,16-21H2,1-2H3;1H |
Clave InChI |
BUKTTXIBCQHRGR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)N1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


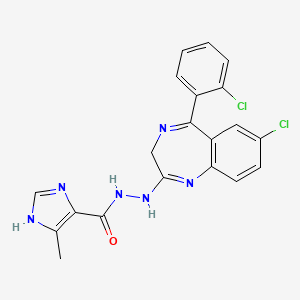
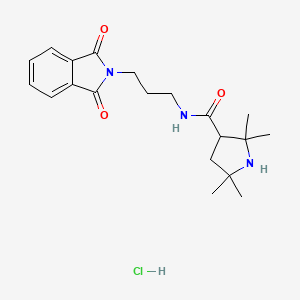
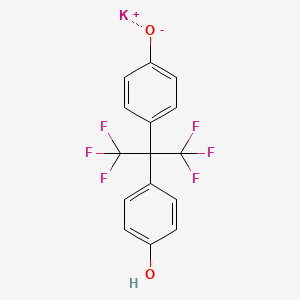
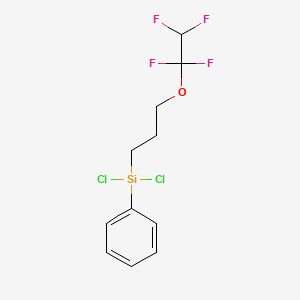
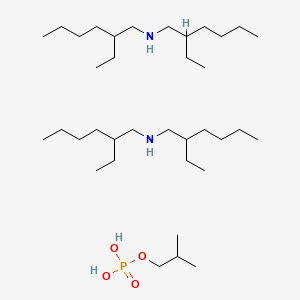
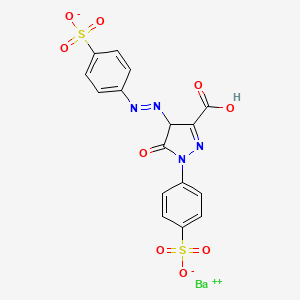
![[(3S,3aR,6S,6aS)-3-[1-oxido-4-(pyridine-3-carbonyl)piperazin-1-ium-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709323.png)
